molecular formula C20H25N3O4 B056467 Tyrosine-4'-dimethylaminophenylalanine CAS No. 124985-59-7

Tyrosine-4'-dimethylaminophenylalanine

Cat. No. B056467
M. Wt: 371.4 g/mol
InChI Key: WNJJVNYQIJOXFR-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosine-4'-dimethylaminophenylalanine (DMAP) is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DMAP is commonly used as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Tyrosine-4'-dimethylaminophenylalanine has a wide range of potential applications in scientific research. One of the most common uses of Tyrosine-4'-dimethylaminophenylalanine is as a catalyst in organic synthesis. Tyrosine-4'-dimethylaminophenylalanine has been shown to catalyze a variety of reactions, including acylation, alkylation, and esterification reactions. Tyrosine-4'-dimethylaminophenylalanine is also used as a reagent in the synthesis of peptides and other complex molecules.

Mechanism Of Action

The mechanism of action of Tyrosine-4'-dimethylaminophenylalanine in organic synthesis is not fully understood, but it is believed to involve the formation of a complex between Tyrosine-4'-dimethylaminophenylalanine and the substrate molecule. This complex then undergoes a series of reactions that lead to the desired product. In terms of its biochemical and physiological effects, Tyrosine-4'-dimethylaminophenylalanine is believed to act as a modulator of neurotransmitter release and to have anti-inflammatory properties.

Biochemical And Physiological Effects

Tyrosine-4'-dimethylaminophenylalanine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Tyrosine-4'-dimethylaminophenylalanine can modulate the release of neurotransmitters such as dopamine and serotonin. Tyrosine-4'-dimethylaminophenylalanine has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tyrosine-4'-dimethylaminophenylalanine in lab experiments is its versatility as a catalyst. Tyrosine-4'-dimethylaminophenylalanine can be used in a wide range of reactions and has been shown to exhibit high selectivity and efficiency. However, Tyrosine-4'-dimethylaminophenylalanine can also be difficult to handle and can be toxic in high concentrations. Additionally, Tyrosine-4'-dimethylaminophenylalanine can be expensive and may not be readily available in some labs.

Future Directions

There are a number of potential future directions for Tyrosine-4'-dimethylaminophenylalanine research. One area of interest is the development of new synthetic methods that use Tyrosine-4'-dimethylaminophenylalanine as a catalyst. Another area of interest is the investigation of Tyrosine-4'-dimethylaminophenylalanine's potential as a therapeutic agent for neurological and inflammatory disorders. Additionally, there is interest in exploring the use of Tyrosine-4'-dimethylaminophenylalanine in the development of new materials with unique properties.
Conclusion:
In conclusion, tyrosine-4'-dimethylaminophenylalanine (Tyrosine-4'-dimethylaminophenylalanine) is a versatile amino acid derivative that has a wide range of potential applications in scientific research. Tyrosine-4'-dimethylaminophenylalanine has been extensively studied for its use as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to its use, Tyrosine-4'-dimethylaminophenylalanine remains an important tool for researchers in a variety of fields.

Synthesis Methods

Tyrosine-4'-dimethylaminophenylalanine can be synthesized using a variety of methods, including the reaction of tyrosine with N,N-dimethylformamide dimethyl acetal and the reaction of tyrosine with dimethylamine. These methods typically involve the use of strong acids or bases and require careful control of reaction conditions to achieve high yields.

properties

CAS RN

124985-59-7

Product Name

Tyrosine-4'-dimethylaminophenylalanine

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid

InChI

InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1

InChI Key

WNJJVNYQIJOXFR-ROUUACIJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Other CAS RN

124985-59-7

synonyms

Tyr-DM-Phe
tyrosine-4'-dimethylaminophenylalanine

Origin of Product

United States

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